molecular formula C7H13FO2 B2526766 2-Fluoro-2-methylhexanoic acid CAS No. 74106-60-8

2-Fluoro-2-methylhexanoic acid

Cat. No.: B2526766
CAS No.: 74106-60-8
M. Wt: 148.177
InChI Key: MUUUOAHALCQUQV-UHFFFAOYSA-N
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Description

2-Fluoro-2-methylhexanoic acid is an organic compound with the molecular formula C7H13FO2 It is a derivative of hexanoic acid, where a fluorine atom and a methyl group are substituted at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-methylhexanoic acid can be achieved through several methods. One common approach involves the fluorination of 2-methylhexanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products:

    Oxidation: Formation of esters, amides, or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced compounds.

    Substitution: Formation of new compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-Fluoro-2-methylhexanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-methylhexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, potentially leading to unique biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes.

Comparison with Similar Compounds

    2-Methylhexanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Fluorohexanoic acid: Similar structure but without the methyl group, leading to variations in reactivity and applications.

    2-Fluoro-2-methylpentanoic acid: Shorter carbon chain, affecting its physical and chemical characteristics.

Uniqueness: 2-Fluoro-2-methylhexanoic acid is unique due to the presence of both a fluorine atom and a methyl group at the second carbon position. This combination imparts distinct properties, such as increased stability, altered reactivity, and potential for specific interactions in biological systems.

Properties

IUPAC Name

2-fluoro-2-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO2/c1-3-4-5-7(2,8)6(9)10/h3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUUOAHALCQUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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